(4-Bromo-5-fluoropyridin-2-yl)methanol
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Overview
Description
(4-Bromo-5-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . It is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. The compound is characterized by the presence of bromine and fluorine atoms at the 4th and 5th positions of the pyridine ring, respectively, and a hydroxymethyl group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-5-fluoropyridine with formaldehyde in the presence of a base to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydroxide (NaOH) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for (4-Bromo-5-fluoropyridin-2-yl)methanol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
(4-Bromo-5-fluoropyridin-2-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Bromo-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets . The hydroxymethyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-fluoropyridin-3-yl)methanol: Similar in structure but with different positions of bromine and fluorine atoms.
(5-Bromo-3-fluoropyridin-2-yl)methanol: Another structural isomer with variations in the positions of substituents.
(5-Bromo-2-pyridyl)methanol: Lacks the fluorine atom, making it less reactive compared to (4-Bromo-5-fluoropyridin-2-yl)methanol.
Uniqueness
This compound is unique due to the specific positioning of bromine, fluorine, and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(4-bromo-5-fluoropyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-2,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYGQKBCISKYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Br)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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